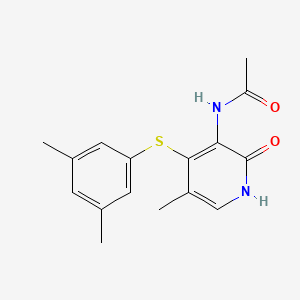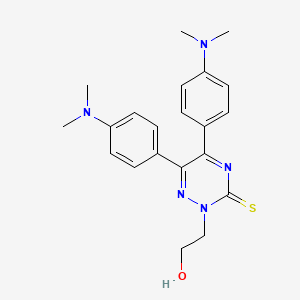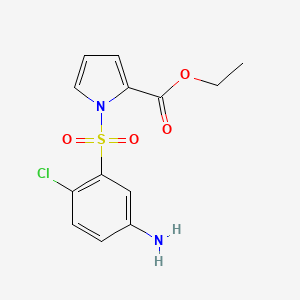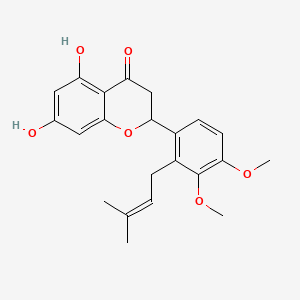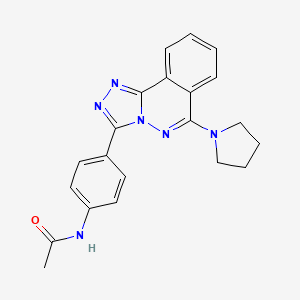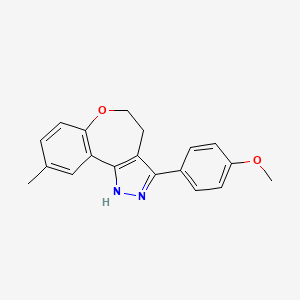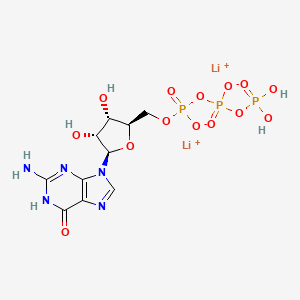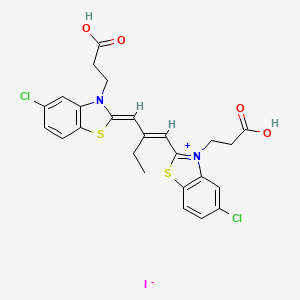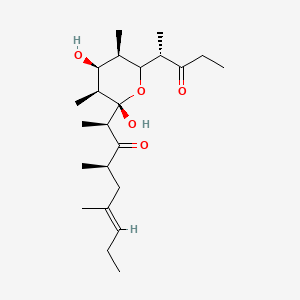
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The initial step typically includes the formation of the azo compound through a diazotization reaction, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and improving yield.
化学反应分析
Types of Reactions
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce aromatic amines.
科学研究应用
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and other materials due to its stability and vibrant color.
作用机制
The mechanism by which Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various applications.
相似化合物的比较
Similar Compounds
- Trisodium 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylbenzenesulfonate
- Trisodium 3-((4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxyphenyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate is unique due to its specific functional groups and structural configuration. These features contribute to its stability, reactivity, and versatility in various applications, distinguishing it from similar compounds.
属性
CAS 编号 |
25904-59-0 |
|---|---|
分子式 |
C28H21ClN7Na3O10S3 |
分子量 |
816.1 g/mol |
IUPAC 名称 |
trisodium;3-[[4-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C28H24ClN7O10S3.3Na/c1-16-11-22(30-27-31-26(29)32-28(33-27)36(15-47(37,38)39)18-7-4-3-5-8-18)23(46-2)14-21(16)35-34-17-12-20-19(25(13-17)49(43,44)45)9-6-10-24(20)48(40,41)42;;;/h3-14H,15H2,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,30,31,32,33);;;/q;3*+1/p-3 |
InChI 键 |
HHEHNPKXBAGJBB-UHFFFAOYSA-K |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)Cl)N(CS(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




